3-naphthalen-2-ylsulfonyl-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide is an organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring system attached to a sulfonyl group, which is further connected to a phenylpropanamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-naphthalen-2-ylsulfonyl-N-phenylpropanamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N-phenylpropanamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-naphthalen-2-ylsulfonyl-N-phenylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Shares the naphthalene sulfonyl moiety but lacks the phenylpropanamide group.
N-phenylpropanamide: Contains the phenylpropanamide moiety but lacks the naphthalene sulfonyl group.
Uniqueness
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide is unique due to the combination of the naphthalene sulfonyl and phenylpropanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17NO3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(20-17-8-2-1-3-9-17)12-13-24(22,23)18-11-10-15-6-4-5-7-16(15)14-18/h1-11,14H,12-13H2,(H,20,21) |
InChI Key |
FFWFPQWWYJZRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.